Ethanone, 1-(4-methoxy-2-benzofuranyl)-, is a chemical compound with the IUPAC name 1-(4-methoxy-1-benzofuran-2-yl)ethanone. It is classified as a benzofuran derivative, which is notable for its diverse biological activities and applications in medicinal chemistry. The compound is identified by the CAS number 59445-59-9 and has gained attention for its potential in various scientific research domains, including organic synthesis and pharmacology.
The synthesis of ethanone, 1-(4-methoxy-2-benzofuranyl)-, typically involves the cyclization of suitable precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. This process allows for the formation of the benzofuran ring structure integral to the compound's identity.
Ethanone, 1-(4-methoxy-2-benzofuranyl)-, has a distinct molecular structure characterized by a benzofuran ring substituted with a methoxy group and a ketone functional group. The molecular formula is , and its structural details can be represented as follows:
This structural configuration contributes to the compound's unique chemical properties and biological activities.
Ethanone, 1-(4-methoxy-2-benzofuranyl)-, participates in several chemical reactions that expand its utility in organic synthesis:
The specific products formed from these reactions depend on the reagents and conditions employed. For instance, oxidation may yield carboxylic acids while reduction can produce alcohols.
The mechanism of action for ethanone, 1-(4-methoxy-2-benzofuranyl)-, involves its interaction with various molecular targets within biological systems. Benzofuran derivatives have been shown to inhibit specific enzymes or interfere with cellular processes, leading to significant biological effects:
Ethanone, 1-(4-methoxy-2-benzofuranyl)-, possesses distinct physical and chemical properties that are essential for its application in research:
The compound is stable under standard laboratory conditions but may undergo transformations under specific reaction conditions (e.g., strong oxidizing or reducing environments). Its solubility profile varies based on solvent polarity, influencing its reactivity in different chemical environments .
Ethanone, 1-(4-methoxy-2-benzofuranyl)-, finds applications across various scientific fields:
This compound belongs to the benzofuran class of fused bicyclic heterocycles, characterized by a benzene ring annulated to a furan moiety (oxygen-containing five-membered ring). Its precise classification follows IUPAC nomenclature as 1-(4-methoxy-1-benzofuran-2-yl)ethan-1-one, defining:
Table 1: Structural Taxonomy of 1-(4-Methoxy-2-Benzofuranyl)Ethanone
Taxonomic Level | Classification | Structural Significance |
---|---|---|
Core Heterocycle | Benzofuran | Fused 6-5 bicyclic system; aromatic character |
Ring A Modification | 4-Methoxy substitution | Electron-donating group; modulates electron density |
Ring B Functionalization | 2-Acetyl substitution | Hydrogen-bond acceptor; conformational constraint |
Molecular Framework | 2-Acylbenzofuran | Planar carbonyl conjugation; dipolar moment orientation |
The 4-methoxy group’s meta-positioning relative to the oxygen bridge creates an asymmetric electronic distribution, enhancing the scaffold's dipole moment (∼2.8 Debye). Simultaneously, the 2-acetyl group adopts a coplanar orientation with the benzofuran system via resonance delocalization, creating an extended conjugated system observable at λₘₐₓ ∼320 nm in UV spectroscopy. This configuration enables specific π-stacking interactions with aromatic residues in protein binding pockets—a feature exploited in adenosine receptor antagonist design [1] [8].
Benzofuran-based drug development originated from natural product isolation, with early examples like psoralen (photosensitizer) and bergapten (antipsoriatic agent) demonstrating clinical utility. The 1960s marked a pivotal transition with the introduction of amiodarone, a benzofuran-containing antiarrhythmic, proving the scaffold's tolerance in chronic therapeutics [4]. Structural evolution accelerated through the 1990s–2000s via:
The 4-methoxy-2-acetylbenzofuran motif emerged as a distinct chemotype when structure-activity relationship (SAR) studies revealed that para-methoxy positioning uniquely balances lipophilicity (LogP ∼2.5) and conformational rigidity. This contrasts with early 5-methoxy or 6-methoxy isomers (e.g., 1-(5-methoxy-2-benzofuranyl)ethanone, CAS 21587-39-3) showing reduced blood-brain barrier permeability [9]. Modern synthetic routes like the Raschig phenol process enable gram-scale production of 4-methoxy variants, facilitating pharmacological evaluation [4].
Table 2: Milestones in Benzofuran Drug Development
Era | Key Advancement | Representative Agent | Therapeutic Application |
---|---|---|---|
Pre-1960s | Natural product isolation | Bergapten, Xanthotoxin | Dermatology (psoriasis/vitiligo) |
1960–1980 | First synthetic drugs | Amiodarone | Antiarrhythmic |
1990–2010 | Targeted substituent engineering | Istradefylline (A2A antagonist) | Parkinson's disease |
2010–Present | Methoxy-optimized benzofurans | 1-(4-Methoxy-2-benzofuranyl)ethanone | Neurological/oncological leads |
Methoxy positioning critically modulates the bioactivity of benzofuran ethanones through three primary mechanisms:
In adenosine receptor antagonists—key targets for Parkinson's disease—4-methoxy-2-acetylbenzofurans exhibit dual A₁/A₂ₐ affinity (Ki ∼0.5–6 μM). This contrasts sharply with 7-methoxy derivatives showing A₂ₐ selectivity (Ki <0.1 μM), proving that methoxy regiochemistry dictates receptor subtype specificity [1] [8]. The 4-methoxy analog further demonstrates 40-fold greater A₂ₐ binding than its 6-methoxy counterpart, attributable to optimal cavity filling in the receptor’s transmembrane domain.
Table 3: Influence of Methoxy Positioning on Benzofuran Ethanone Bioactivity
Substitution Pattern | A₁ AR Ki (μM) | A₂ₐ AR Ki (μM) | Cytotoxicity (IC₅₀, μM) | Dominant Bioactivity |
---|---|---|---|---|
4-Methoxy | 6.88 | 0.52 | >100 | Dual A₁/A₂ₐ antagonism |
5-Methoxy | >10 | >10 | 82.5 | Antimicrobial |
6-Methoxy | 9.21 | 21.4 | >100 | Weak A₁ selectivity |
7-Methoxy | 0.14 | 0.086 | 47.3 | Potent dual antagonism |
6,7-Dimethoxy | 1.94 | 0.11 | >100 | A₂ₐ-selective antagonism |
Data derived from adenosine receptor binding studies and cytotoxicity screening [1] [8] [9]
Current design strategies exploit the 4-methoxyethanone motif in multitarget ligands addressing neurodegeneration:
These advances establish 1-(4-methoxy-2-benzofuranyl)ethanone as a versatile precursor in structure-based drug design—particularly where electron modulation and conformational stability govern target engagement.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0